N-Benzyl-2-bromo-N-methylbenzamide

Description

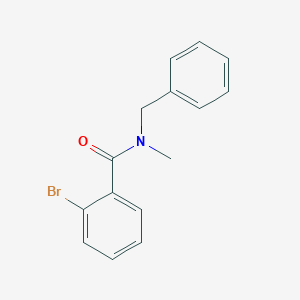

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromo-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYAEGNOMBJVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346704 | |

| Record name | N-Benzyl-2-bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124461-28-5 | |

| Record name | 2-Bromo-N-methyl-N-(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124461-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-2-bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Benzyl-2-bromo-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-2-bromo-N-methylbenzamide, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Molecular Structure:

The structure of this compound consists of a central benzamide core. The benzene ring of the benzoyl group is substituted with a bromine atom at the ortho (2-) position. The amide nitrogen is substituted with both a methyl group and a benzyl group.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄BrNO | [1] |

| Molecular Weight | 304.18 g/mol | [1] |

| CAS Number | 124461-28-5 | [1] |

| Appearance | Solid (predicted) | |

| InChI | InChI=1S/C15H14BrNO/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11H2,1H3 | [1] |

| SMILES | CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br | [1] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of 2-bromobenzoyl chloride followed by its reaction with N-benzylmethylamine. This method is a standard procedure for the preparation of N,N-disubstituted benzamides.

Step 1: Synthesis of 2-Bromobenzoyl Chloride

This procedure is adapted from the general synthesis of benzoyl chlorides from benzoic acids.

-

Reagents and Materials:

-

2-Bromobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzoic acid in anhydrous DCM.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C for DCM).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude 2-bromobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

-

Step 2: Synthesis of this compound

This procedure outlines the acylation of N-benzylmethylamine with 2-bromobenzoyl chloride.

-

Reagents and Materials:

-

2-Bromobenzoyl chloride (from Step 1)

-

N-Benzylmethylamine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve N-benzylmethylamine and the non-nucleophilic base (typically 1.1-1.5 equivalents) in anhydrous DCM.

-

Cool the flask in an ice bath to 0 °C.

-

Dissolve the 2-bromobenzoyl chloride in anhydrous DCM and add it to an addition funnel.

-

Add the 2-bromobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure described above.

References

In-Depth Technical Guide: N-Benzyl-2-bromo-N-methylbenzamide

CAS Number: 124461-28-5

This technical guide provides a comprehensive overview of N-Benzyl-2-bromo-N-methylbenzamide, a halogenated aromatic amide of interest to researchers and professionals in the fields of organic synthesis and drug development. This document outlines its chemical properties, provides a detailed experimental protocol for its synthesis, and includes relevant analytical data.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented in the table below.[1]

| Property | Value | Source |

| CAS Number | 124461-28-5 | [1][2] |

| Molecular Formula | C₁₅H₁₄BrNO | [1] |

| Molecular Weight | 304.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Benzyl-N-methyl 2-bromobenzamide, Benzamide, 2-bromo-N-methyl-N-(phenylmethyl)- | [1] |

| Calculated LogP | 3.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the N-acylation of secondary amines.[4][5]

Materials:

-

N-benzyl-N-methylamine

-

2-Bromobenzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable anhydrous solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyl-N-methylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Logical Workflow for Synthesis:

Synthesis workflow for this compound.

Analytical Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Analytical Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and bromobenzoyl groups, the benzylic methylene protons, and the N-methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, benzylic carbon, and the N-methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 303/305 for the bromine isotopes). |

| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the amide carbonyl group (C=O) typically in the range of 1630-1680 cm⁻¹. |

Biological Activity

While specific biological data for this compound is not extensively available in the public domain, related N-substituted benzamide derivatives have been investigated for their potential as antitumor agents.[6][7] For instance, some studies have focused on N-substituted benzamides as histone deacetylase (HDAC) inhibitors.[6] Further research is required to elucidate the specific biological profile of this compound.

Signaling Pathway Hypothesis (General for HDAC Inhibitors):

The diagram below illustrates a generalized signaling pathway that could be influenced by a hypothetical HDAC inhibitor. This is for illustrative purposes only, as the specific activity of this compound has not been determined.

Hypothetical signaling pathway for HDAC inhibition.

Conclusion

This technical guide has provided essential information regarding this compound (CAS No. 124461-28-5), including its chemical properties, a detailed synthesis protocol, and an overview of relevant analytical data. While its specific biological functions are yet to be fully explored, its structural similarity to other biologically active benzamides suggests it may be a valuable compound for further investigation in medicinal chemistry and drug discovery.

References

- 1. This compound | C15H14BrNO | CID 614171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of "N-Benzyl-2-bromo-N-methylbenzamide"

An In-depth Technical Guide to the Physical and Chemical Properties of N-Benzyl-2-bromo-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic amide. Compounds of this class are of interest in medicinal chemistry and organic synthesis as intermediates for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its known physical and chemical properties, a plausible synthesis protocol, and safety and handling information, compiled from available chemical data sources.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while computed data is available, specific experimental values for properties such as melting and boiling points are not readily found in publicly accessible literature.[1]

Table 1: Identifiers and Computed Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 124461-28-5 | Guidechem[1], PubChem[2] |

| Molecular Formula | C15H14BrNO | Guidechem[1], PubChem[2] |

| Molecular Weight | 304.18 g/mol | PubChem[2] |

| Monoisotopic Mass | 303.02588 Da | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| XLogP3 (Computed) | 3.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 303.02588 g/mol | PubChem[2] |

| Topological Polar Surface Area | 20.3 Ų | PubChem[2] |

| Heavy Atom Count | 18 | PubChem[2] |

Table 2: Summary of Available Spectral Data

| Spectrum Type | Availability | Source |

| ¹³C NMR | Data available | PubChem[2] |

| GC-MS | Data available, shows peaks at m/z 177, 183, 224 | PubChem[2] |

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not found, a standard and plausible method would be the acylation of N-benzylmethylamine with 2-bromobenzoyl chloride. The following is a representative experimental protocol based on general chemical principles for amide synthesis.

Representative Synthesis of this compound

Objective: To synthesize this compound from 2-bromobenzoyl chloride and N-benzylmethylamine.

Materials:

-

2-bromobenzoyl chloride

-

N-benzylmethylamine

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylmethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Acid Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Workup:

-

Quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography, using a suitable eluent system such as a gradient of ethyl acetate in hexane.[3][5]

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: A general workflow for the synthesis and characterization of this compound.

Chemical Reactivity and Stability

-

Reactivity: As a tertiary amide, the amide bond is relatively stable. The aryl bromide functionality can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds, making it a useful synthetic intermediate.

-

Stability: The compound should be stable under standard laboratory conditions.

Safety and Handling

The following information is derived from the Safety Data Sheet (SDS) for this compound.[1]

Table 3: Safety and Handling Information

| Aspect | Recommendation |

| GHS Classification | Hazard statement(s), pictogram(s), and signal word are not available. Handle with caution as with any uncharacterized chemical. |

| First Aid Measures | If inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. In all cases, consult a physician. |

| Fire-Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus if necessary. |

| Accidental Release | Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas. |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. |

| Storage | Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. |

| Personal Protection | Eye/face protection: Safety glasses with side-shields. Skin protection: Handle with gloves and wear impervious clothing. Respiratory protection: Wear a dust mask when handling large quantities. |

Logical Relationships of Presented Data

The following diagram illustrates the interconnectedness of the information provided in this guide.

Caption: A logical diagram showing the structure of the information presented in this technical guide.

References

An In-depth Technical Guide to N-Benzyl-2-bromo-N-methylbenzamide

This guide provides comprehensive technical information on N-Benzyl-2-bromo-N-methylbenzamide, including its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Properties

This compound is a substituted benzamide derivative. Such compounds are often investigated in medicinal chemistry and are used as intermediates in the synthesis of more complex molecules, including heterocyclic systems.

Data Presentation: Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄BrNO | [1] |

| Molecular Weight | 304.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 124461-28-5 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 2-bromobenzoyl chloride with N-benzylmethylamine. This reaction, a form of amidation, is a common and effective method for forming amide bonds.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol details the amidation of 2-bromobenzoyl chloride with N-benzylmethylamine.

Materials:

-

2-bromobenzoyl chloride

-

N-benzylmethylamine

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylmethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2-bromobenzoyl chloride is corrosive and moisture-sensitive; handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

This guide provides a foundational understanding of this compound, its properties, and a reliable method for its synthesis. The provided protocol can be adapted and optimized based on specific laboratory conditions and desired scale.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of N-Benzyl-2-bromo-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-bromo-N-methylbenzamide is a synthetic compound belonging to the diverse class of benzamides, a scaffold of significant interest in medicinal chemistry. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its structural features suggest potential for interaction with various biological targets. This guide explores the landscape of its structural analogs and derivatives, drawing upon established structure-activity relationships (SAR) within the broader N-benzylbenzamide and substituted benzamide families. We will delve into potential therapeutic applications, synthetic strategies, and detailed experimental protocols for the evaluation of novel analogs. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the exploration of this chemical space.

Introduction: The Benzamide Scaffold

Benzamides are a versatile class of compounds characterized by a benzene ring attached to an amide functional group. This structural motif is present in a wide array of pharmaceuticals with diverse therapeutic applications. The N-benzyl and N-methyl substitutions on the amide nitrogen, coupled with the bromine at the 2-position of the benzoyl ring in this compound, create a unique three-dimensional structure with potential for specific receptor interactions.

Based on the known activities of structurally related compounds, analogs of this compound could potentially be explored for, but are not limited to, the following therapeutic areas:

-

Oncology: As tubulin polymerization inhibitors.

-

Neuropharmacology: As dopamine receptor modulators.

-

Metabolic Diseases: As dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators.

Structural Analogs and Derivatives: A Landscape of Potential

The core structure of this compound offers several points for modification to generate a library of analogs for biological screening. The key areas for derivatization include:

-

The Benzoyl Ring: Substitution at the 2-position with other halogens (F, Cl, I) or different electron-withdrawing or electron-donating groups can significantly impact activity.

-

The N-Benzyl Group: Substitutions on the phenyl ring of the benzyl group can influence potency and selectivity.

-

The N-Methyl Group: Replacement of the methyl group with other alkyl chains of varying lengths can alter lipophilicity and steric hindrance.

Structure-Activity Relationships (SAR)

Based on published research on related N-benzylbenzamide and substituted benzamide derivatives, the following SAR principles can be inferred and applied to the design of novel analogs of this compound:

| Target Class | Structural Modification | Predicted Effect on Activity |

| Tubulin Polymerization Inhibitors | Introduction of a trimethoxyphenyl moiety on the N-benzyl ring. | Potent inhibition of tubulin polymerization, leading to anticancer activity. |

| Variations in the substitution pattern on the benzoyl ring. | Can modulate the binding affinity to the colchicine binding site on tubulin. | |

| Dopamine Receptor Modulators | Introduction of a basic amine-containing moiety, often at the para-position of the N-benzyl group. | Can confer affinity for D2/D3 dopamine receptors, with potential for antipsychotic or antidepressant activity. |

| A 2-methoxy or related group on the benzoyl ring. | Often a key feature for high-affinity dopamine receptor ligands. | |

| sEH/PPARγ Dual Modulators | A carboxylic acid or bioisostere on the N-benzyl portion. | Essential for PPARγ agonism. |

| A trifluoromethyl group on the benzoyl ring. | Can enhance sEH inhibitory activity. |

Synthetic Methodologies

The synthesis of this compound and its analogs can be achieved through standard amide bond formation reactions. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: General Procedure for the Synthesis of this compound Analogs

-

Acid Chloride Formation: To a solution of the appropriately substituted 2-bromobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. The reaction mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

-

Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of the desired N-benzyl-N-methylamine derivative (1.1 eq) and a base such as triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound analog.

Biological Evaluation: Experimental Protocols

To assess the potential therapeutic applications of novel analogs, a series of in vitro assays can be employed.

Tubulin Polymerization Inhibition Assay

This assay determines the effect of a compound on the polymerization of tubulin into microtubules.

Caption: Workflow for a tubulin polymerization inhibition assay.

Protocol:

-

Reconstitute lyophilized bovine or porcine brain tubulin to a final concentration of 3-5 mg/mL in ice-cold G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Add test compounds, dissolved in an appropriate solvent (e.g., DMSO), to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer capable of maintaining a temperature of 37°C and record the absorbance at 340 nm every minute for 60 minutes.

-

The rate of polymerization is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to a vehicle control. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Dopamine D2 Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the dopamine D2 receptor.

Protocol:

-

Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone or [3H]-raclopride) and varying concentrations of the test compound.

-

The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) at room temperature for 60-90 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol or sulpiride).

-

The percentage of inhibition of radioligand binding is calculated, and Ki values are determined using the Cheng-Prusoff equation.

PPARγ Activity Assay

This assay quantifies the activation of the PPARγ receptor by a test compound.

Caption: Simplified PPARγ signaling pathway.

Protocol (Cell-Based Reporter Assay):

-

Use a cell line (e.g., HEK293T or HepG2) transiently or stably co-transfected with an expression vector for full-length human PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive element (PPRE).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compounds for 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The fold activation is calculated relative to a vehicle control. EC50 values are determined by plotting the fold activation against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established structure-activity relationships of related benzamide derivatives, medicinal chemists can design and synthesize focused libraries of analogs with a higher probability of exhibiting desired biological activities. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these new chemical entities.

Future research should focus on the synthesis and screening of a diverse set of analogs with modifications at the key positions identified. Promising lead compounds can then be further optimized for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates for the treatment of cancer, neurological disorders, or metabolic diseases. The integration of computational modeling and in silico screening can further enhance the efficiency of the drug discovery process in this chemical space.

The Benzamides: A Journey from Chemical Curio to Therapeutic Cornerstone

An In-depth Guide to the Discovery, History, and Application of Benzamide Compounds

The story of benzamide and its derivatives is a compelling narrative of chemical exploration, serendipitous discovery, and rational drug design. From the simplest amide of benzoic acid, a vast and versatile class of compounds has emerged, impacting fields as diverse as psychiatry, cardiology, and oncology. This technical guide delves into the history of benzamide compounds, tracing their evolution from laboratory synthesis to their role as indispensable therapeutic agents. It provides researchers, scientists, and drug development professionals with a comprehensive overview of key discoveries, mechanisms of action, and the experimental foundations that underpin this important chemical class.

Early History and Foundational Syntheses

Benzamide (C₆H₅CONH₂) is the parent compound of the class, a simple aromatic amide first synthesized in the 19th century.[1] While early reports focused on its basic chemical properties and reactions, its true potential lay dormant. The core benzamide structure, a benzene ring attached to a carboxamide group, proved to be a remarkably versatile scaffold for chemical modification.[1]

The synthesis of benzamides can be achieved through various classical organic chemistry reactions. One of the most common and historically significant methods is the reaction of benzoyl chloride with ammonia or a primary/secondary amine. This nucleophilic acyl substitution reaction is efficient and adaptable, allowing for the creation of a wide array of substituted benzamide derivatives.[2] Other methods include the hydrolysis of aromatic nitriles and the direct condensation of carboxylic acids and amines.[3][4]

The Dawn of a Therapeutic Era: Procainamide

The first major therapeutic breakthrough for a benzamide derivative came in the mid-20th century. The search for a new antiarrhythmic drug was spurred by a wartime shortage of quinidine, which was derived from cinchona alkaloids.[5] Researchers noted that the local anesthetic procaine had antiarrhythmic properties but was quickly hydrolyzed in the body. By replacing the ester linkage in procaine with a more stable amide bond, scientists created procainamide .

This modification resulted in a compound with similar cardiac effects to quinidine but with a more favorable pharmacokinetic profile.[5] Approved by the US FDA on June 2, 1950, procainamide became a vital tool for treating life-threatening ventricular arrhythmias.[5][6] Its mechanism involves blocking fast sodium channels in cardiac cells, thereby slowing electrical conduction and reducing myocardial excitability.[6][7]

Serendipity and Signaling: The Discovery of Metoclopramide

The development of metoclopramide is a classic example of serendipity in drug discovery. In the mid-1950s, scientists at the French Laboratoires Delagrange were working to improve the properties of procainamide.[8] They synthesized a series of related structures and discovered that one compound, metoclopramide, had potent anti-emetic and gastrointestinal prokinetic properties, with negligible of the local anesthetic or antiarrhythmic effects of its parent compound.[8][9]

Initially marketed in the 1960s, the full picture of metoclopramide's mechanism took years to unravel.[9][10] It was found to be a potent antagonist of dopamine D2 receptors, which explained its anti-emetic action on the chemoreceptor trigger zone in the brain.[8][11] Further research revealed a more complex pharmacology:

-

5-HT3 Receptor Antagonism : At higher doses, metoclopramide also blocks serotonin 5-HT3 receptors, contributing significantly to its efficacy against chemotherapy-induced nausea and vomiting.[9][10]

-

5-HT4 Receptor Agonism : Its ability to stimulate gastrointestinal motility is mediated by agonism at 5-HT4 receptors on myenteric neurons, which enhances cholinergic activity.[10]

The elucidation of metoclopramide's multifaceted mechanism opened up new avenues of research, directly leading to the development of selective 5-HT3 antagonists (e.g., ondansetron) and 5-HT4 agonists, revolutionizing the management of emesis and gastrointestinal disorders.[9][10]

The Benzamides in Psychiatry: Atypical Antipsychotics

Following the success of early benzamides, researchers explored their potential in treating central nervous system disorders. This led to the development of a new class of "atypical" antipsychotics, distinct from the earlier phenothiazines.[12]

Sulpiride , developed in the 1960s, was a key member of this new class.[13] Unlike typical antipsychotics which have a broad receptor binding profile, sulpiride and other benzamides like amisulpride exhibit high selectivity as antagonists for dopamine D2 and D3 receptors.[13][14][15] This selectivity is thought to be responsible for their unique clinical profile: efficacy against both the positive (e.g., hallucinations) and negative (e.g., apathy) symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects (movement disorders) compared to older drugs.[14][16][17]

The dose of the benzamide antipsychotic is critical to its effect; at low doses, they can have a "disinhibitory" or activating effect by preferentially blocking presynaptic autoreceptors, leading to an increase in dopamine release.[14] At higher doses, they act as conventional postsynaptic dopamine receptor blockers.[14]

Modern Research and Future Directions

Research into benzamide compounds continues to expand into new therapeutic areas. Their inherent versatility as a chemical scaffold allows for the development of inhibitors for a wide range of biological targets. Current areas of investigation include:

-

Anticancer Agents : Benzamide riboside and its analogues act as inhibitors of IMP dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides in proliferating cancer cells.[18]

-

Antibacterial Agents : Certain benzamide derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ, making them promising candidates for new antibiotics to combat resistant strains like MRSA.[19][20][21]

-

Neuroprotective Agents : Novel benzyloxy benzamide derivatives are being developed as inhibitors of the PSD95-nNOS interaction, a potential therapeutic strategy for ischemic stroke.[22]

-

Antidiabetic Agents : Benzamide derivatives are being explored as glucokinase activators for the treatment of type 2 diabetes.[23]

Quantitative Data Summary

The following tables summarize key information and available quantitative data for representative benzamide compounds.

Table 1: Timeline and Properties of Key Benzamide Drugs

| Compound | Year Discovered/Approved | Primary Therapeutic Class | Primary Mechanism of Action |

| Procainamide | 1950 (Approved)[5][6] | Antiarrhythmic (Class IA) | Sodium Channel Blocker[6] |

| Metoclopramide | Mid-1950s (Discovered)[8] | Anti-emetic, Prokinetic | D2 Antagonist, 5-HT3 Antagonist, 5-HT4 Agonist[9][10] |

| Sulpiride | ~1976 (Launched)[16] | Atypical Antipsychotic | Selective D2/D3 Receptor Antagonist[13][14] |

| Amisulpride | 1990s | Atypical Antipsychotic | Selective D2/D3 Receptor Antagonist[15] |

Table 2: Receptor Binding Affinities (Ki, nM) of Selected Benzamide Antipsychotics

| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A | Histamine H1 |

| Sulpiride | 8.2[15] | 13.0[15] | >1300[15] | >80000[15] |

| Amisulpride | 2.8 | 3.2 | 662 | >10000 |

Note: Data for Amisulpride is representative and sourced from publicly available pharmacology databases. Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro; lower values indicate higher affinity.

Experimental Protocols

Detailed experimental protocols are found in primary scientific literature. The following are generalized methodologies representing common procedures for the synthesis and evaluation of benzamide compounds.

Protocol 1: General Synthesis of a Benzamide Derivative

This protocol outlines the synthesis of a substituted benzamide from a corresponding benzoyl chloride and an amine, a common laboratory procedure.[2][24]

-

Reaction Setup : A solution of the desired amine (1.0 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) is prepared in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

-

Addition of Acyl Chloride : The substituted benzoyl chloride (1.1 equivalents), dissolved in the same solvent, is added dropwise to the cooled amine solution over 15-30 minutes with continuous stirring.

-

Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, the reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted two more times with the organic solvent.

-

Purification : The combined organic extracts are washed sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Product : The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure benzamide product.

Protocol 2: General Radioligand Receptor Binding Assay

This protocol describes a typical experiment to determine the binding affinity of a benzamide compound for a specific receptor (e.g., Dopamine D2).

-

Membrane Preparation : Cell membranes expressing the target receptor (e.g., human Dopamine D2 receptor) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

-

Assay Setup : The assay is performed in microtiter plates. To each well, the following are added:

-

A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-Spiperone).

-

Varying concentrations of the unlabeled test compound (the benzamide derivative).

-

The prepared cell membranes.

-

-

Nonspecific Binding Control : A set of wells contains the radioligand and membranes, but with a very high concentration of a known unlabeled ligand to determine the amount of nonspecific binding.

-

Incubation : The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Harvesting : The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Quantification : The filters are washed with ice-cold buffer, and the radioactivity retained on each filter is measured using a scintillation counter.

-

Data Analysis : The specific binding is calculated by subtracting the nonspecific binding from the total binding. The data are then analyzed using nonlinear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key historical and mechanistic aspects of benzamide compounds.

Caption: Historical development of key therapeutic benzamides.

Caption: Multi-receptor mechanism of action for metoclopramide.

Caption: General experimental workflow for benzamide synthesis.

References

- 1. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]

- 3. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Procainamide - Wikipedia [en.wikipedia.org]

- 6. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]

- 8. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jscimedcentral.com [jscimedcentral.com]

- 10. Metoclopramide: A Template for Drug Discovery [jscimedcentral.com]

- 11. mdpi.com [mdpi.com]

- 12. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 14. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antipsychotic - Wikipedia [en.wikipedia.org]

- 17. Atypical antipsychotic - Wikipedia [en.wikipedia.org]

- 18. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]

Solubility Profile of N-Benzyl-2-bromo-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-bromo-N-methylbenzamide is a substituted benzamide derivative of interest in synthetic chemistry and potentially in drug discovery. Understanding its solubility in common laboratory solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its chemical structure and the principle of "like dissolves like." Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility.

Predicted Solubility of this compound

Molecular Structure Analysis:

This compound (C15H14BrNO) possesses both nonpolar and polar characteristics.[1] The presence of two phenyl rings (benzyl and bromobenzoyl groups) contributes to its nonpolar, hydrophobic nature. The tertiary amide group (-CON(CH3)-) and the bromine atom introduce polarity to the molecule. The overall molecule has a calculated LogP of 3.6, indicating a preference for lipophilic environments.[1]

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit better solubility in organic solvents, particularly those with moderate to low polarity, and poor solubility in highly polar solvents like water.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, categorized by their polarity.

| Solvent | Chemical Formula | Polarity | Predicted Solubility |

| Water | H₂O | High | Insoluble |

| Methanol | CH₃OH | High | Sparingly Soluble to Soluble |

| Ethanol | C₂H₅OH | High | Soluble |

| Acetone | C₃H₆O | Medium | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Very Soluble |

| Chloroform | CHCl₃ | Medium | Very Soluble |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High (Aprotic) | Very Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | High (Aprotic) | Very Soluble |

| Toluene | C₇H₈ | Low | Soluble |

| Hexane | C₆H₁₄ | Low | Sparingly Soluble to Insoluble |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (high purity grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered saturated solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L), at the specified temperature.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizations

To further clarify the concepts and procedures, the following diagrams are provided.

References

Potential Biological Activities of Substituted Benzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides represent a versatile class of chemical compounds with a broad spectrum of biological activities, leading to their successful development as therapeutic agents for a variety of diseases. This technical guide provides an in-depth overview of the core biological activities of substituted benzamides, focusing on their applications as antipsychotic, anticancer, antiemetic, and antibacterial agents. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Antipsychotic Activity

Substituted benzamides are a cornerstone of treatment for psychotic disorders, primarily acting as antagonists at dopamine D2-like receptors.[1][2][3] Their unique pharmacological profiles, often characterized by selectivity for the mesolimbic dopamine pathways, contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[1][4]

Mechanism of Action: Dopamine Receptor Antagonism

The antipsychotic effects of substituted benzamides are primarily mediated through the blockade of dopamine D2 and D3 receptors.[1][2][5] Amisulpride, a prominent example, exhibits a dose-dependent mechanism of action. At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine transmission and is thought to alleviate negative symptoms.[1][2][6] At higher doses, it acts as a potent antagonist at postsynaptic D2/D3 receptors, mitigating the positive symptoms of schizophrenia.[1][2][6]

Quantitative Data: Receptor Binding Affinities

The affinity of substituted benzamides for dopamine receptors is a key determinant of their potency. The table below summarizes the binding affinities (Ki values) of selected benzamides for human dopamine D2 and D3 receptors.

| Compound | Receptor | Ki (nM) | Reference |

| Amisulpride | D2 | 2.8 | [5] |

| Amisulpride | D3 | 3.2 | [5] |

Experimental Protocol: Dopamine Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for dopamine D2/D3 receptors using a radioligand competition assay with [3H]-spiperone.

Materials:

-

HEK293 cells stably expressing human dopamine D2 or D3 receptors

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2

-

[3H]-spiperone (radioligand)

-

Unlabeled spiperone or haloperidol (for non-specific binding determination)

-

Test substituted benzamide compounds

-

96-well microplates

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target dopamine receptor to confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-spiperone solution (at a final concentration near its Kd), and 50 µL of the membrane preparation.

-

Non-specific Binding: 50 µL of unlabeled spiperone or haloperidol solution (at a final concentration of 10 µM), 50 µL of [3H]-spiperone solution, and 50 µL of the membrane preparation.

-

Competition Binding: 50 µL of the test substituted benzamide at various concentrations, 50 µL of [3H]-spiperone solution, and 50 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anticancer Activity

Certain substituted benzamides have emerged as promising anticancer agents, primarily through their ability to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors, such as the substituted benzamide Entinostat (MS-275), function by blocking the active site of HDAC enzymes. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Quantitative Data: HDAC Inhibition and Anticancer Potency

The efficacy of anticancer benzamides is quantified by their IC50 values for HDAC inhibition and their cytotoxic effects on cancer cell lines.

Table 2.1: HDAC Inhibitory Activity of Entinostat (MS-275)

| Enzyme | IC50 (nM) | Reference |

| HDAC1 | 243 | [7] |

| HDAC2 | 453 | [7] |

| HDAC3 | 248 | [7] |

Table 2.2: In Vitro Anticancer Activity of Selected Benzamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Niclosamide | Du145 (Prostate Cancer) | 0.7 | [1] |

| Compound B12 (STAT3 Inhibitor) | MDA-MB-231 (Breast Cancer) | 0.61 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of a substituted benzamide on cancer cells and determine its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Substituted benzamide test compound

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the substituted benzamide in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Antiemetic Activity

Substituted benzamides, such as metoclopramide, are widely used as antiemetic agents to prevent and treat nausea and vomiting, particularly those induced by chemotherapy and postoperative states. Their mechanism of action involves antagonism at both dopamine and serotonin receptors.

Mechanism of Action: 5-HT3 and D2 Receptor Antagonism

The antiemetic effects of these benzamides are attributed to their ability to block 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract, as well as D2 receptors in the CTZ. This dual antagonism effectively suppresses the signaling pathways that lead to the vomiting reflex.

Quantitative Data: 5-HT3 Receptor Antagonist Potency

| Compound | Receptor | IC50 (nM) | Reference |

| RG 12915 | 5-HT3 | 0.16 |

Antibacterial Activity

A growing body of research is exploring the potential of substituted benzamides as novel antibacterial agents. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Action

The precise mechanisms of antibacterial action for many substituted benzamides are still under investigation. However, some have been shown to inhibit essential bacterial enzymes or disrupt cell wall synthesis.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of substituted benzamides is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5a | B. subtilis | 6.25 | [9] |

| Compound 5a | E. coli | 3.12 | [9] |

| Compound 6b | E. coli | 3.12 | [9] |

| Compound 6c | B. subtilis | 6.25 | [9] |

| TXH9179 | MRSA | 0.25 | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the MIC of a substituted benzamide against a specific bacterial strain.

Materials:

-

Bacterial strain of interest

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Substituted benzamide test compound

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in the appropriate growth medium.

-

Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Further dilute the standardized inoculum in fresh medium to the final desired concentration for the assay (e.g., 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

Prepare a stock solution of the substituted benzamide in a suitable solvent.

-

Perform a two-fold serial dilution of the compound in the growth medium in a 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well of the plate containing the serially diluted compound.

-

Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, the optical density (OD) of each well can be measured using a microplate reader at 600 nm to quantify bacterial growth.

-

Synthetic Methodologies

The synthesis of substituted benzamides is typically achieved through the formation of an amide bond between a substituted benzoic acid or its derivative and an appropriate amine.

General Synthetic Procedure

A common and straightforward method involves the reaction of a substituted benzoyl chloride with an amine in the presence of a base.

Experimental Protocol: Synthesis of a Substituted Benzamide

Objective: To synthesize a substituted benzamide from a substituted benzoyl chloride and an amine.

Materials:

-

Substituted benzoyl chloride

-

Appropriate amine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)

-

Analytical instruments for characterization (NMR, Mass Spectrometry, IR Spectroscopy)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the base in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

-

Addition of Benzoyl Chloride:

-

Dissolve the substituted benzoyl chloride in the anhydrous solvent.

-

Add the benzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Quench the reaction by adding water or a dilute aqueous acid solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, dilute base, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterize the purified substituted benzamide using spectroscopic methods (1H NMR, 13C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its structure and purity.

-

Other Emerging Biological Activities

Beyond the well-established roles of substituted benzamides, ongoing research continues to uncover new therapeutic potentials.

Hedgehog Signaling Pathway Inhibition

Certain benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer. These compounds often target the Smoothened (SMO) receptor, a key component of the Hh pathway.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is constitutively activated in many cancers, promoting cell proliferation and survival. Novel substituted benzamides have been designed as inhibitors of the STAT3 signaling pathway, demonstrating potential as targeted cancer therapies.[1][5][6]

Conclusion

Substituted benzamides are a clinically and mechanistically diverse class of compounds with a wide array of biological activities. Their utility as antipsychotics and antiemetics is well-established, and their potential as anticancer and antibacterial agents is an active and promising area of research. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents based on the versatile benzamide scaffold. This guide serves as a foundational resource for researchers aiming to contribute to this exciting field.

References

- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Benzyl-2-bromo-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide, a tertiary benzamide derivative. The synthesis is achieved through the acylation of N-benzylmethylamine with 2-bromobenzoyl chloride in the presence of a non-nucleophilic base. This protocol includes a comprehensive list of reagents and equipment, a step-by-step experimental procedure, and guidelines for purification and characterization of the final product. The provided data and workflow are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a chemical compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. The presence of the bromo- and benzyl- moieties offers sites for further chemical modifications, making it a versatile intermediate. The synthesis protocol outlined herein describes a reliable and straightforward method for the preparation of this compound in a laboratory setting. The reaction proceeds via a nucleophilic acyl substitution, a fundamental transformation in organic chemistry.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Notes |

| 2-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 7154-66-7 | Reagent grade, ≥98% |

| N-Benzylmethylamine | C₈H₁₁N | 121.18 | 103-67-3 | Reagent grade, ≥98% |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Anhydrous, ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution |

| Brine | NaCl (aq) | - | - | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography, 230-400 mesh |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC grade for chromatography |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | HPLC grade for chromatography |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Experimental Protocol

The synthesis of this compound is performed via the acylation of N-benzylmethylamine with 2-bromobenzoyl chloride.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-benzylmethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M relative to the amine).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over a period of 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Results and Characterization

The final product, this compound, is expected to be a solid or a viscous oil at room temperature. The structure and purity should be confirmed by spectroscopic methods.

Product Characterization Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₄BrNO |

| Molecular Weight | 304.18 g/mol |

| CAS Number | 124461-28-5[1] |

| Appearance | White to off-white solid or colorless oil |

| Expected Yield | 75-90% (typical for this type of reaction) |

| Purity (by NMR/GC-MS) | >95% |

Spectroscopic Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.6-7.1 (m, 9H, Ar-H), 4.8-4.5 (br s, 2H, N-CH₂-Ph), 3.1-2.8 (br s, 3H, N-CH₃). Due to rotational isomers (atropisomers), some peaks may appear broadened or as multiple sets.

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 168 (C=O), 139-126 (Ar-C), 55-50 (N-CH₂-Ph), 38-34 (N-CH₃).

-

Mass Spectrometry (EI): m/z (%) = 303/305 [M]⁺ (corresponding to Br isotopes), 224 [M-Br]⁺, 91 [C₇H₇]⁺.

Discussion

The described protocol provides a robust method for the synthesis of this compound. The use of triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards product formation. The aqueous work-up effectively removes the triethylamine hydrochloride salt and any unreacted starting materials. Purification by column chromatography is a standard and effective method for obtaining the product in high purity. The expected spectroscopic data will confirm the successful synthesis of the target molecule.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-